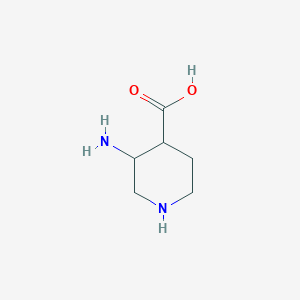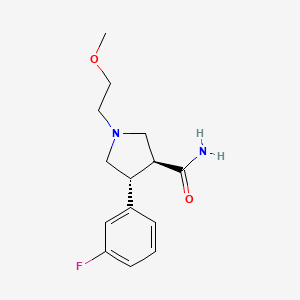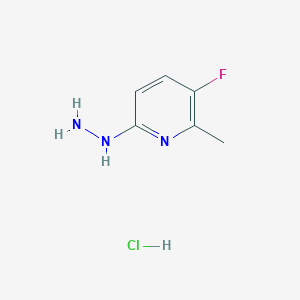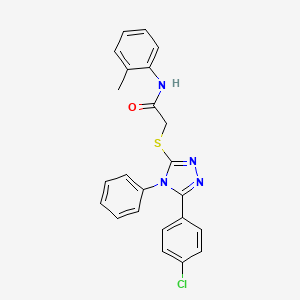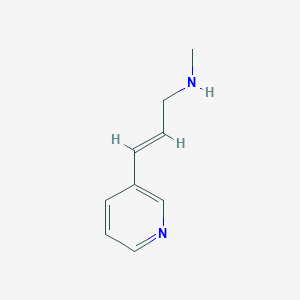
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is an organic compound with a structure that includes a pyridine ring and an enamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the reaction of pyridine-3-carbaldehyde with N-methylamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the enamine linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The enamine group can be oxidized to form corresponding imine or amide derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Imine or amide derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The enamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- (E)-N-Methyl-3-(pyridin-2-yl)prop-2-en-1-amine
- (E)-N-Methyl-3-(pyridin-4-yl)prop-2-en-1-amine
- N-Methyl-3-(pyridin-3-yl)propylamine
Uniqueness
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the specific positioning of the pyridine ring and the enamine group, which influences its reactivity and binding properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
(E)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-10-6-2-4-9-5-3-7-11-8-9/h2-5,7-8,10H,6H2,1H3/b4-2+ |
InChI 键 |
CDZIJYWPNIJNOT-DUXPYHPUSA-N |
手性 SMILES |
CNC/C=C/C1=CN=CC=C1 |
规范 SMILES |
CNCC=CC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B11774576.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)
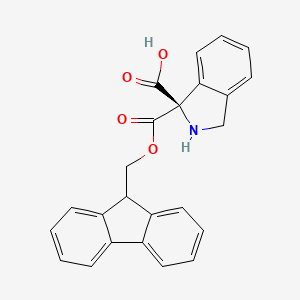
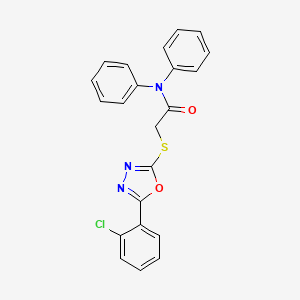
![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)
